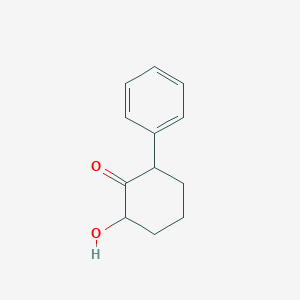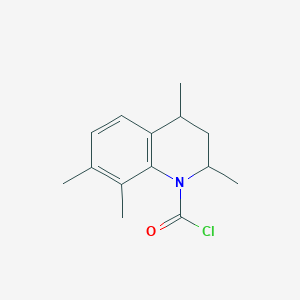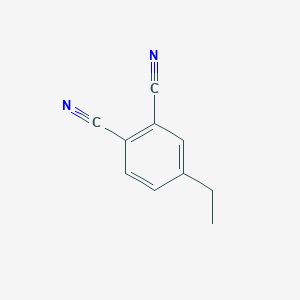
2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol is a chemical compound with the molecular formula C22H38O2 and a molecular weight of 334.536 g/mol . This compound is also known by its systematic name, 1,4-Benzenediol, 2,5-bis(1,1,4-trimethylpentyl) . It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with two 2,5-dimethylhexan-2-yl groups as substituents.
Méthodes De Préparation
The synthesis of 2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol involves several steps. One common method is the alkylation of hydroquinone (benzene-1,4-diol) with 2,5-dimethylhexan-2-yl halides under basic conditions . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroquinone, followed by the addition of the alkyl halide to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic alkyl groups may interact with lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol can be compared with other similar compounds such as:
1,4-Benzenediol (hydroquinone): Lacks the alkyl substituents and has different chemical properties and applications.
2,5-Dimethylhydroquinone: Contains methyl groups instead of the bulkier 2,5-dimethylhexan-2-yl groups, resulting in different reactivity and applications.
2,5-Bis(2-methylhexan-2-yl)benzene-1,4-diol: Similar structure but with different alkyl substituents, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of hydroxyl and bulky alkyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
98448-59-0 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2,5-bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-15(2)9-11-21(5,6)17-13-20(24)18(14-19(17)23)22(7,8)12-10-16(3)4/h13-16,23-24H,9-12H2,1-8H3 |
Clé InChI |
HDDAEAZRBVDHCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)








![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)
![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
